molecular formula C20H23FN2O5S B2651461 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-fluorobenzamide CAS No. 922014-46-8

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-fluorobenzamide

Cat. No. B2651461
CAS RN: 922014-46-8
M. Wt: 422.47
InChI Key: ZMSAUJFBSYOMCB-UHFFFAOYSA-N
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Description

“N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-fluorobenzamide” is a chemical compound. It is a derivative of 6,7-dimethoxy-3,4-dihydroisoquinoline , a structural motif found in a wide range of biologically active natural products and pharmaceutical compounds .

Scientific Research Applications

Cellular Proliferation in Tumors

N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) has been assessed for its potential in evaluating cellular proliferation in tumors through PET imaging. The study showed a significant correlation between 18F-ISO-1 and Ki-67, suggesting its promise for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

If Channel Inhibitor

YM758, a novel inhibitor of the If current channel expressed in the sinus node of the heart, has shown potential in the treatment of stable angina and atrial fibrillation. Its metabolites were identified in human urine, plasma, and feces, providing insight into the renal and hepatic excretion of these metabolites (Umehara et al., 2009).

Pharmaceutical Development

The development of practical and scalable synthetic routes for molecules like YM758 monophosphate is crucial for medicinal applications. Such developments are essential for efficient large-scale production and further pharmaceutical use (Yoshida et al., 2014).

Imaging of Sigma2 Receptor Status

Benzamide analogs, including N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-methylbenzamide, have been synthesized for imaging the sigma2 receptor status of solid tumors with positron emission tomography. These compounds play a significant role in identifying and understanding the nature of solid tumors (Tu et al., 2007).

properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5S/c1-27-18-11-14-7-9-23(13-15(14)12-19(18)28-2)29(25,26)10-8-22-20(24)16-5-3-4-6-17(16)21/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSAUJFBSYOMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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